1-(4-chlorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c15-11-4-6-12(7-5-11)18-14(21)16-8-2-10-19-13(20)3-1-9-17-19/h1,3-7,9H,2,8,10H2,(H2,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRQLFQCIDOUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. The structure features a pyridazinone core , which is associated with various pharmacological effects, particularly in oncology and neurology. This article reviews the biological activity of this compound, synthesizing data from diverse sources, including case studies and research findings.
Structural Overview
The compound is characterized by the following structural components:
- 4-chlorophenyl group : Known for its influence on biological activity.
- Pyridazinone core : Implicated in several kinase inhibitors.
- Urea moiety : Often associated with enzyme inhibition.
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, pyridazinone derivatives have been shown to inhibit specific kinases involved in cancer progression. Preliminary studies suggest that this compound may interact with such biological targets, potentially modulating their activity to achieve therapeutic effects against various malignancies .
Antimicrobial Properties
The presence of the aromatic groups and the amide bond in the structure suggests potential antimicrobial activity . Studies have indicated that related compounds exhibit moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis while showing weaker activity against other bacterial strains . Further investigations are warranted to assess the efficacy of this compound against a broader range of pathogens.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Kinase Inhibition : Similar compounds have been shown to inhibit kinases, suggesting that this compound may also function through this pathway.
- Enzyme Modulation : The urea moiety may allow for interactions with various enzymes, leading to altered metabolic pathways that could be exploited for therapeutic purposes .
Case Studies and Research Findings
Several studies have explored the biological activity of pyridazine derivatives, providing insights into their potential applications:
Future Directions
Further research is essential to fully elucidate the biological activity of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : To optimize chemical modifications for enhanced potency and selectivity.
- Mechanistic Studies : To clarify the specific pathways involved in its biological effects.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may show moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Studies involving human cancer cell lines have indicated that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Specific pathways targeted include those involving signal transduction proteins and transcription factors.
- Anti-inflammatory Effects : The compound may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Antibacterial Screening : A study reported IC50 values for related compounds ranging from 0.63 µM to 21.25 µM against Bacillus subtilis, indicating significant antibacterial potential.
- Anticancer Activity : In vitro studies demonstrated dose-dependent inhibition of cell growth in human cancer cell lines, with IC50 values suggesting effective cytotoxicity at micromolar concentrations.
- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit urease and AChE, showing promising results that could lead to therapeutic applications in treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Urea Derivatives
The compound’s closest analogs involve modifications to the aryl or heterocyclic components. For example:
- Phenothiazine-based urea derivatives (e.g., N-[3-(10H-phenothiazin-1-yl)propyl]urea) share the urea-propyl linkage but replace pyridazinone with phenothiazine, a tricyclic system with antipsychotic activity. These compounds exhibit distinct pharmacological profiles due to phenothiazine’s electron-rich sulfur and nitrogen atoms, which enhance binding to dopamine receptors .
- Azetidinecarboxamide derivatives (e.g., compounds 4(a–m) from ) incorporate a β-lactam ring (azetidine) instead of pyridazinone.
| Property | Target Compound | Phenothiazine Analogs | Azetidine Analogs |
|---|---|---|---|
| Core Structure | Pyridazinone | Phenothiazine | Azetidine |
| Chlorophenyl Position | 4-position | 3-position (in some analogs) | Variable (e.g., para/meta) |
| Solubility (LogP) | ~2.1 (predicted) | ~3.5 (higher lipophilicity) | ~1.8 (lower due to polar groups) |
| Biological Target | Kinases, PDE inhibitors (hypothetical) | Dopamine receptors | Enzymes with nucleophilic sites |
Pyridazinone vs. Pyridine/Pyrimidine Derivatives
Pyridazinone’s two adjacent nitrogen atoms distinguish it from pyridine (one N) or pyrimidine (two N at 1,3 positions). This structural difference impacts hydrogen-bonding capacity and aromaticity:
- Pyridazinone derivatives (e.g., the target compound) exhibit stronger dipole moments and hydrogen-bond acceptor capacity, favoring interactions with polar enzyme pockets.
- Pyridine-based ureas (e.g., 1-phenyl-3-propylurea derivatives) lack the keto group, reducing their ability to act as Michael acceptors or participate in redox reactions.
Pharmacological and Biochemical Comparisons
Enzyme Inhibition Potential
The pyridazinone core is associated with phosphodiesterase (PDE) and kinase inhibition. For instance:
- PDE4 Inhibition: Pyridazinone derivatives like the target compound may mimic rolipram (a PDE4 inhibitor), but with reduced off-target effects due to the 4-chlorophenyl group’s steric bulk .
- Kinase Selectivity: Compared to staurosporine-like pyridine derivatives, pyridazinone-based ureas show lower affinity for broad-spectrum kinases but higher specificity for tyrosine kinases (e.g., EGFR) in preliminary assays .
Metabolic Stability
The urea linkage in 1-(4-chlorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is susceptible to hydrolysis by esterases, a common limitation of urea derivatives. However, the pyridazinone ring’s electron-withdrawing nature may slow degradation compared to phenothiazine-based analogs, which are more prone to oxidative metabolism .
Limitations of Available Data
Most comparisons here are extrapolated from structural analogs or hypothetical mechanisms. Further experimental studies are required to validate these predictions.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 1-(4-chlorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea?
Methodological Answer: The synthesis of this urea derivative involves multi-step reactions requiring precise control of:
- Temperature : Optimal yields (70–80% range) are achieved at 60–80°C, as higher temperatures reduce byproduct formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol aids in purification via recrystallization .
- Reaction Time : Extended durations (12–24 hours) improve conversion rates but require monitoring to prevent decomposition .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard for isolating high-purity (>95%) product .
Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding between urea and pyridazinone moieties) .
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and urea NH signals (δ 5.5–6.0 ppm) .
- ¹³C NMR : Confirms carbonyl groups (C=O at ~165–170 ppm) .
- Computational Modeling : DFT calculations predict electronic properties and binding affinities to biological targets .
Q. How do pH and temperature affect the stability of this compound during storage?
Methodological Answer:
- pH Stability : The compound degrades rapidly under strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the urea moiety. Neutral buffers (pH 6–8) are recommended for long-term storage .
- Thermal Stability : Decomposition occurs above 120°C. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action of this compound against PDE4 or other enzymatic targets?
Methodological Answer:
- Enzyme Inhibition Assays :
- Kinetic Studies : Use fluorescence-based assays to measure IC₅₀ values and determine inhibition type (competitive/non-competitive) .
- Binding Affinity : Surface plasmon resonance (SPR) quantifies KD values for target interactions .
- Mutagenesis Studies : Modify PDE4 active-site residues (e.g., His³²⁶) to identify critical binding regions .
- Computational Docking : AutoDock Vina predicts binding poses, highlighting hydrogen bonds between the urea group and enzyme residues .
Q. What strategies resolve contradictions in biological activity data across assay systems?
Methodological Answer:
- Cross-Validation : Compare results from orthogonal assays (e.g., cell-based vs. cell-free systems) to rule out off-target effects .
- Meta-Analysis : Pool data from structurally analogous compounds (e.g., fluorophenyl-substituted ureas) to identify trends in bioactivity .
- Dose-Response Refinement : Test a wider concentration range (e.g., 0.1–100 µM) to account for assay sensitivity variations .
Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
-
Functional Group Variation :
Modification Observed Impact (Based on Analogs) Reference Chlorophenyl → Fluorophenyl Increased solubility, reduced cytotoxicity Propyl linker elongation Enhanced PDE4 selectivity (IC₅₀: 12 nM vs. 45 nM) -
3D-QSAR Modeling : CoMFA/CoMSIA analyses correlate steric/electrostatic fields with activity .
Q. What methodologies assess the environmental fate of this compound in preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
